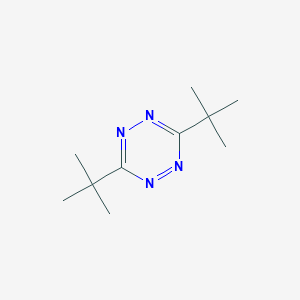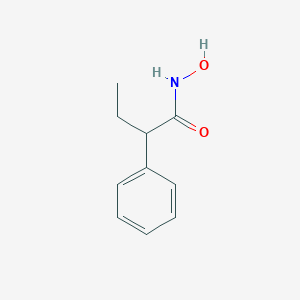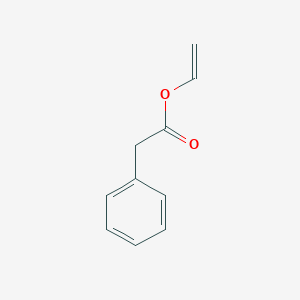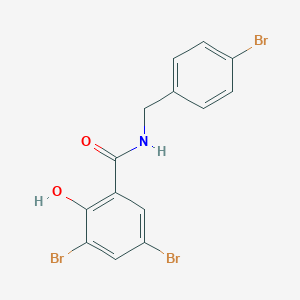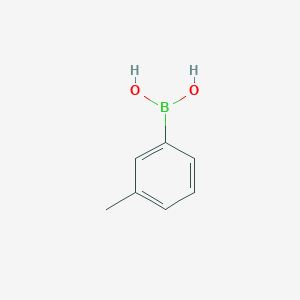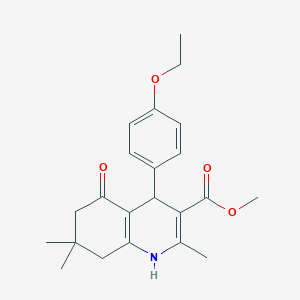![molecular formula C9H16N2O B102372 3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one CAS No. 16620-84-1](/img/structure/B102372.png)
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "octahydropyrido[1,2-d][1,4]diazepin-2-one" or "OPD" for short. OPD is a heterocyclic compound that contains a diazepine ring fused with a pyridine ring.
Mechanism Of Action
The mechanism of action of OPD is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. OPD has been shown to modulate the activity of various enzymes, including monoamine oxidase and acetylcholinesterase. OPD has also been shown to bind to various receptors in the brain, including the dopamine and serotonin receptors.
Biochemical And Physiological Effects
OPD has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that OPD can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that OPD can improve cognitive function and reduce symptoms of depression and anxiety. OPD has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
OPD has several advantages for use in lab experiments, including its high stability and low toxicity. However, OPD is a challenging compound to synthesize, and it may not be readily available in large quantities. Additionally, OPD has a complex structure, which may make it difficult to study its mechanism of action.
Future Directions
There are several future directions for research on OPD. One area of research is the development of new synthetic methods for OPD that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of OPD, which may provide insights into its potential therapeutic applications. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of OPD in animal models. Finally, there is a need for more studies to investigate the potential applications of OPD in materials science, including its use as a building block for the synthesis of novel materials.
Synthesis Methods
OPD can be synthesized through various methods, including the reduction of 3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepine-2,6-dione with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1,2-diaminopyridine with cyclohexanone in the presence of a reducing agent. The synthesis of OPD is a challenging process that requires careful optimization of reaction conditions to obtain high yields.
Scientific Research Applications
OPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, OPD has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In neuroscience, OPD has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems. In materials science, OPD has been used as a building block for the synthesis of novel polymers and materials.
properties
CAS RN |
16620-84-1 |
|---|---|
Product Name |
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one |
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one |
InChI |
InChI=1S/C9H16N2O/c12-9-7-8-3-1-2-5-11(8)6-4-10-9/h8H,1-7H2,(H,10,12) |
InChI Key |
BSRKEGXLHDDNPM-UHFFFAOYSA-N |
SMILES |
C1CCN2CCNC(=O)CC2C1 |
Canonical SMILES |
C1CCN2CCNC(=O)CC2C1 |
synonyms |
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-d][1,4]diazepin-2(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



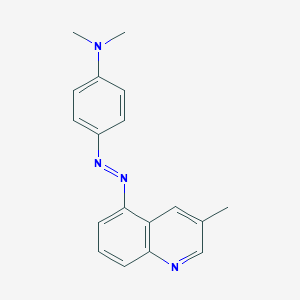
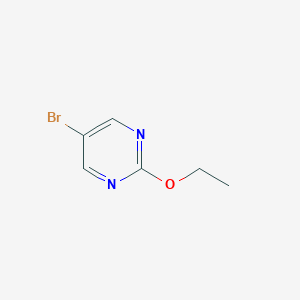
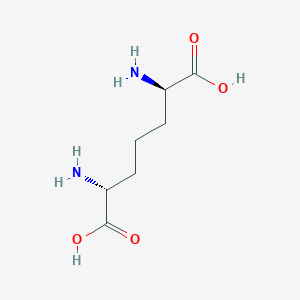
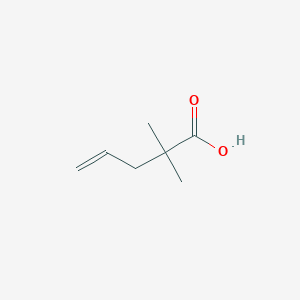
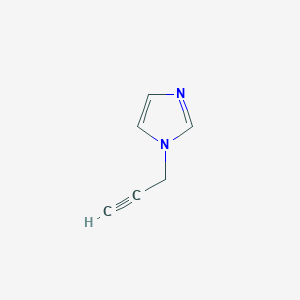
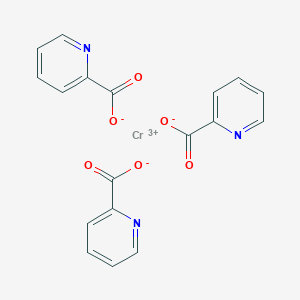
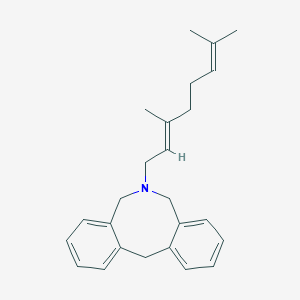
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)
